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Compound of Interest

Compound Name: Ethyl picolinimidate

CAS No.: 41050-95-7

Cat. No.: B1601341

Get Quote

Ethyl picolinimidate, systematically named ethyl pyridine-2-carboximidate, belongs to the

class of organic compounds known as imidates.[1] It is characterized by a central functional

group containing a carbon-nitrogen double bond and a single bond to an oxygen atom.

Specifically, it consists of a pyridine ring attached to the carbon of an ethyl imidate group

(C(=NH)OEt).[1] This arrangement imparts a unique electronic and steric profile, making it a

versatile building block for more complex molecular architectures.

Its significance lies primarily in its role as a synthetic intermediate.[2] The imidate functional

group is a masked carboxylic acid derivative, readily convertible into esters, amidines, and

orthoesters, which are prevalent in biologically active molecules.[3] The presence of the

pyridine ring, a common motif in FDA-approved drugs, further enhances its appeal in medicinal

chemistry, offering sites for hydrogen bonding and metabolic stability modulation.[4]

Key Physicochemical Properties
A summary of the fundamental physical and chemical properties of ethyl picolinimidate
provides a practical baseline for its handling and application in a laboratory setting.
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Property Value Source(s)

Molecular Formula C₈H₁₀N₂O [1][5]

Molar Mass 150.18 g/mol [1][5]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 181-183°C [2]

Solubility

Soluble in organic solvents like

ethanol and

dimethylformamide

[2]

Storage Condition 2-8°C, Sealed in dry conditions [5]

Synthesis: The Pinner Reaction as the Gateway
The most direct and classical route to ethyl picolinimidate is the Pinner reaction. This acid-

catalyzed reaction involves the treatment of a nitrile (2-cyanopyridine) with an alcohol (ethanol)

under anhydrous conditions.[3][6] Understanding the causality behind the experimental

protocol is crucial for achieving high yields and purity.

Mechanism and Rationale
The Pinner reaction proceeds via the formation of a highly reactive intermediate known as a

Pinner salt (an alkyl imidate salt).[3] The reaction must be conducted under strictly anhydrous

conditions because the Pinner salt is highly susceptible to hydrolysis, which would lead to the

formation of the corresponding ester (ethyl picolinate) as an undesired byproduct.[7] Gaseous

hydrogen chloride is the classic acid catalyst, as it provides the necessary protonation of the

nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[8]

Experimental Protocol: Synthesis of Ethyl Picolinimidate
Hydrochloride
This protocol is a representative procedure based on the principles of the Pinner reaction.

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂ or Drierite). Maintain the
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system under an inert atmosphere (e.g., Nitrogen or Argon).

Reagent Addition: To the flask, add anhydrous ethanol (1.5 equivalents) dissolved in a dry,

inert solvent such as diethyl ether or dichloromethane. Cool the solution to 0°C using an ice

bath.

Nitrile Introduction: Slowly add 2-cyanopyridine (1.0 equivalent) to the cooled ethanol

solution with continuous stirring.

Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the solution. The reaction is

exothermic and a white precipitate, the Pinner salt (ethyl picolinimidate hydrochloride), will

begin to form. Continue the HCl addition until the solution is saturated.

Reaction Progression: Seal the flask and allow it to stir at 0°C or let it slowly warm to room

temperature overnight. The progress can be monitored by the disappearance of the nitrile

peak using IR spectroscopy.

Isolation: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold,

anhydrous diethyl ether to remove any unreacted starting materials.

Drying: Dry the isolated salt under vacuum to yield the ethyl picolinimidate hydrochloride.

Neutralization (Optional): To obtain the free base, the Pinner salt can be carefully neutralized

with a suitable base (e.g., sodium bicarbonate or triethylamine) in a biphasic system,

followed by extraction with an organic solvent and subsequent purification.

Synthesis Workflow Diagram
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Caption: Workflow for the Pinner reaction synthesis of ethyl picolinimidate hydrochloride.
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Elucidating the Molecular Structure
A combination of spectroscopic and computational techniques is required to fully characterize

the molecular structure of ethyl picolinimidate. Each method provides a unique piece of the

structural puzzle.

Spectroscopic Characterization
Spectroscopy provides invaluable information about the functional groups and connectivity

within the molecule.[9] While a comprehensive, published dataset for ethyl picolinimidate is

not readily available, its expected spectral features can be reliably predicted based on

established principles.[7][10]
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Technique Predicted Observation Structural Rationale

¹H NMR

δ 7.5-8.5 ppm (m, 4H): Protons

on the pyridine ring. δ 4.3 ppm

(q, 2H): Methylene (-OCH₂-)

protons of the ethyl group. δ

1.4 ppm (t, 3H): Methyl (-CH₃)

protons of the ethyl group.

Broad singlet (variable δ): N-H

proton.

The aromatic protons are

deshielded by the ring current.

The methylene protons are

deshielded by the adjacent

oxygen atom and show a

quartet splitting pattern from

the neighboring methyl group.

The methyl protons appear as

a triplet.

¹³C NMR

δ ~165 ppm: Imidate carbon

(C=N). δ 120-150 ppm (4

signals): Carbons of the

pyridine ring. δ ~62 ppm:

Methylene carbon (-OCH₂-). δ

~14 ppm: Methyl carbon (-

CH₃).

The imidate carbon is

significantly downfield due to

its sp² hybridization and

proximity to two

electronegative atoms (O and

N). The chemical shifts of the

aromatic, methylene, and

methyl carbons are in their

expected regions.

IR Spectroscopy

~3300 cm⁻¹ (broad): N-H

stretch. ~1660 cm⁻¹ (strong):

C=N stretch (imine). ~1250

cm⁻¹ (strong): C-O stretch

(asymmetric). ~1600, 1470

cm⁻¹: C=C and C=N stretches

of the pyridine ring.

These absorption frequencies

are characteristic of the

primary functional groups

present in the molecule. The

C=N stretch is a particularly

strong diagnostic peak for the

imidate group.[7]

Mass Spectrometry

m/z 150 (M⁺): Molecular ion

peak. Key Fragments: Loss of

ethoxy group (-OC₂H₅, m/z

45), loss of ethyl group (-C₂H₅,

m/z 29).

The molecular ion peak

confirms the molecular weight

of 150.18. Fragmentation

patterns would likely involve

cleavage at the C-O and O-

ethyl bonds, which are

common fragmentation

pathways for esters and

ethers.[11][12]
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X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-

dimensional structure of a molecule in the solid state, providing precise bond lengths, bond

angles, and intermolecular interactions.[13] Although a published crystal structure for ethyl
picolinimidate itself is elusive, analysis of related structures reveals key insights.[14][15] An

XRD study would definitively establish:

Planarity: The degree of planarity between the pyridine ring and the imidate functional group.

Conformation: The preferred conformation of the ethyl group (e.g., syn- or anti-periplanar).

Intermolecular Forces: The presence of hydrogen bonding (via the N-H group) or π-stacking

interactions (via the pyridine rings) in the crystal lattice, which govern the material's bulk

properties.[13]

Computational Chemistry Analysis
In the absence of experimental crystallographic data, computational methods such as Density

Functional Theory (DFT) serve as powerful predictive tools.[16][17] A typical computational

workflow allows for the in silico determination of key structural and electronic properties.[18]

Geometry Optimization: An initial 2D structure is used as a starting point. A DFT calculation

(e.g., using the B3LYP functional with a 6-311G(d,p) basis set) is performed to find the

lowest energy (most stable) 3D conformation of the molecule.[17]

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. This calculation confirms that the structure is a true energy minimum and predicts

the IR spectrum, which can be compared with experimental data for validation.[17]

Property Analysis: From the optimized structure, various electronic properties can be

calculated, including:

Molecular Electrostatic Potential (MEP) Surface: This visualizes the electron-rich

(nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its

reactivity.
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Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied and Lowest

Unoccupied Molecular Orbitals helps to understand the molecule's electronic transitions

and reactivity in chemical reactions.

Calculated Properties

Initial 2D Structure
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Caption: Workflow for computational structural analysis of ethyl picolinimidate using DFT.

Reactivity and Applications in Drug Discovery
The molecular structure of ethyl picolinimidate directly dictates its chemical reactivity and

utility. The imidate carbon is electrophilic and susceptible to attack by nucleophiles. The imine

nitrogen, after deprotonation, can act as a nucleophile. The pyridine nitrogen can act as a base

or a ligand for metal coordination.[4]

This predictable reactivity makes it a valuable precursor for synthesizing libraries of compounds

in drug discovery programs. For instance:

Amidine Synthesis: Reaction with primary or secondary amines readily converts the imidate

to the corresponding amidine, a common functional group in enzyme inhibitors and receptor

antagonists.[3]

Ester Synthesis: Controlled hydrolysis leads to the formation of ethyl picolinate.[3]

Heterocycle Formation: The imidate can be a key component in cyclization reactions to form

various nitrogen-containing heterocyclic systems.

The picolinate scaffold and its derivatives are considered "privileged structures" in medicinal

chemistry, appearing in numerous drug candidates targeting enzymes and receptors.[4] The

ability to easily generate diverse derivatives from ethyl picolinimidate allows for rapid

structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

[19]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, ethyl picolinimidate is associated with several hazards.[1] It is considered harmful

if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1]

It may also cause respiratory irritation.[1]

Handling Recommendations:

Use only in a well-ventilated area or chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Store in a cool (2-8°C), dry, and well-ventilated place with the container tightly sealed.[5]

Conclusion
Ethyl picolinimidate is more than a simple chemical intermediate; it is a precisely defined

molecular tool whose structure has been elucidated through a synergistic application of

synthesis, spectroscopy, and computational science. Its pyridine ring and reactive imidate

functional group provide a foundation for complex molecular design, particularly in the fields of

medicinal and materials chemistry. This guide has provided a framework for understanding its

structure not as a static entity, but as a dynamic interplay of atoms and electrons that dictates

its synthesis, properties, and vast synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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